2,4,6-トリクロロピリミジン-5-アミン

概要

説明

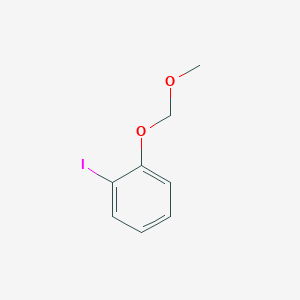

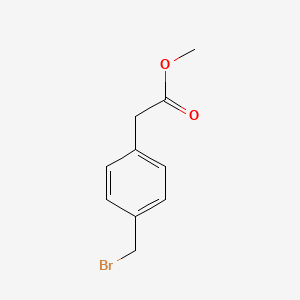

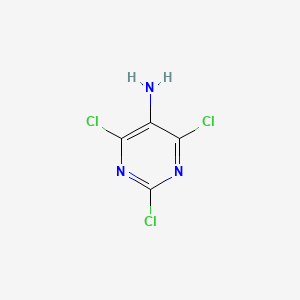

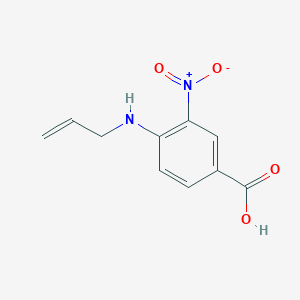

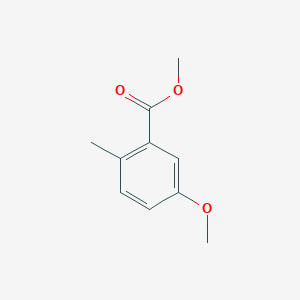

2,4,6-Trichloropyrimidin-5-amine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a six-membered ring structure composed of four carbon atoms and two nitrogen atoms at positions 1 and 3 in the ring. The specific compound of interest, 2,4,6-trichloropyrimidin-5-amine, is further defined by the presence of three chlorine atoms and an amine group attached to the pyrimidine ring.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one derivatives involves an aza-Wittig reaction, where phosphoranylideneamino derivatives react with isocyanates to give carbodiimide derivatives, which are then treated with amines or phenols to yield the final compounds . Another method includes the reduction of nitro-substituted pyrimidines to obtain 2-(substituted benzylthio)-4,6-dichloropyrimidin-5-amines, using iron powder under mild conditions . Additionally, 4-trichloromethyl-pyrimidin-2-ylamines can be synthesized from the reaction of 4-trichloromethyl-2-chloropyrimidine with various amines .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using X-ray crystallography. For example, the structure of certain 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives has been determined, revealing their crystallization in the monoclinic system with specific space groups . Similarly, the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine shows molecules forming inversion dimers via hydrogen bonds, packed into layers by π-stacking interactions .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. Partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines react with chlorocarboxylic acid chlorides to give amides through acylation, and further heating can lead to intramolecular alkylation to form different heterocyclic compounds . The reactivity of these compounds can be further modified through selective synthesis, oxidative aromatization, or hydrolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents. For instance, the introduction of trifluoromethyl groups and amines can lead to compounds with potent antitumor activity . The crystal structure and density functional theory (DFT) studies can provide insights into the electronic structure, charge distribution, and potential reactivity of these molecules . Additionally, the antibacterial activity of certain pyrimidine derivatives has been demonstrated, indicating their potential as pharmaceutical agents .

科学的研究の応用

ピリミジン誘導体の合成

TCPAは、3つの塩素原子と1つのアミノ基を含むピリミジン誘導体の一種です。様々なピリミジン誘導体の合成における出発物質として使用できます。これらの誘導体はさらに官能化され、多様な特性を持つ幅広い化合物を生成することができます .

芳香族求核置換反応

TCPAは、芳香族求核置換反応を起こすことができます 。この特性により、TCPAは様々な求核剤と反応し、様々な置換ピリミジンを形成します。これは、医薬品的に活性な化合物の合成において特に有用です .

N-複素環系の構成ブロック

TCPAのアミノ基の存在は、TCPAをN-複素環系の合成に適した前駆体にします 。これらの系は、その幅広い生物活性のために医薬品化学において非常に興味深いものです。

位置選択的合成

TCPAのようなハロピリミジンは、Vilsmeier-Haack反応によって作ることができます。この反応は、4,6-ジヒドロキシピリミジンを4,6-ジクロロピリミジンに効率的に変換します 。この位置選択的な合成戦略は、様々なハロゲン化ピリミジンの合成に有用です .

構造改変の前駆体

TCPAのようなアミノ基とハロゲン基を持つ官能化ピリミジンは、ピリミジン系化合物の合成における多くの構造改変に適した前駆体になります 。これは、TCPAを合成化学の分野における汎用性の高い化合物にします。

環境に優しい条件

TCPAを含む反応は、穏やかで環境に優しい条件下で行うことができます 。これは、グリーンケミストリーに対する関心が高まっている現状において重要な考慮事項です。

作用機序

Mode of Action

It’s known that the compound can undergo nucleophilic substitution reactions . The nucleophilic attack takes place at the C-4 position of the pyrimidine ring . This reaction is used to synthesize various derivatives of the compound .

Biochemical Pathways

Pyrimidine-containing compounds, which include 2,4,6-trichloropyrimidin-5-amine, are known to be involved in numerous natural products and biologically active compounds .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Safety and Hazards

特性

IUPAC Name |

2,4,6-trichloropyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl3N3/c5-2-1(8)3(6)10-4(7)9-2/h8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBLBGKCJWORQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10539159 | |

| Record name | 2,4,6-Trichloropyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10539159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91322-00-8 | |

| Record name | 2,4,6-Trichloropyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10539159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B1339573.png)

![5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1339577.png)